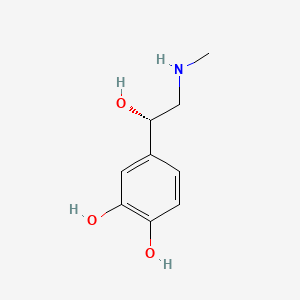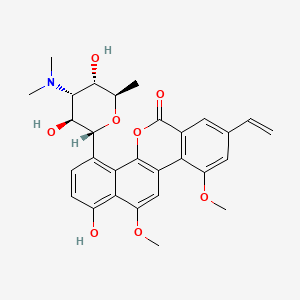
デクスランソプラゾール
概要
説明
デクスランソプラゾールは、胃酸の生成を抑制するために使用されるプロトンポンプ阻害薬(PPI)です。 主に、胃食道逆流症(GERD)やびらん性食道炎などの病状の治療に使用されます . デクスランソプラゾールは、ランソプラゾールのR-エナンチオマーであり、つまり分子の2つの鏡像異性体の1つです . この化合物は、持続的な治療効果をもたらす独自の二重遅延放出製剤で知られています .
科学的研究の応用
デクスランソプラゾールは、以下を含む幅広い科学研究に応用されています。
作用機序
この阻害は、胃酸生成の最終段階を阻害するため、胃酸レベルが大幅に低下します . デクスランソプラゾールの二重遅延放出製剤により、血漿中濃度が2つのピークを示し、酸の抑制が長期間持続します .
類似の化合物との比較
類似の化合物
- オメプラゾール
- パンタプラゾール
- エソメプラゾール
- ラベプラゾール
比較
デクスランソプラゾールは、二重遅延放出製剤により、他のPPIに比べて酸の抑制が長期間持続するため、プロトンポンプ阻害薬の中では独特です . オメプラゾールやパンタプラゾールなどの他のPPIは、胃酸を抑制するのに効果的ですが、デクスランソプラゾールの製剤により、より柔軟な投薬が可能になり、夜間の酸の逆流をより効果的に制御できます .
生化学分析
Biochemical Properties
Dexlansoprazole inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme . This enzyme is crucial for the secretion of gastric acid in the stomach. By inhibiting this enzyme, Dexlansoprazole reduces the amount of acid produced in the stomach, thereby alleviating symptoms associated with GERD and erosive esophagitis .
Cellular Effects
Dexlansoprazole’s primary cellular effect is the reduction of gastric acid secretion. This is achieved by inhibiting the (H+, K+)-ATPase enzyme on the secretory surface of the gastric parietal cell . This inhibition can lead to a decrease in the acidity of the stomach, which can alleviate symptoms associated with conditions like GERD .
Molecular Mechanism
Dexlansoprazole exerts its effects at the molecular level by permanently binding to the proton pump, thereby blocking it and preventing the formation of gastric acid . This binding interaction inhibits the (H+, K+)-ATPase enzyme, which is the final step in gastric acid production .
Temporal Effects in Laboratory Settings
The effects of Dexlansoprazole can change over time in laboratory settings. For instance, absorption was delayed when Dexlansoprazole was administered before each regimen relative to breakfast; however, systemic exposures of Dexlansoprazole at all regimens were bioequivalent .
Dosage Effects in Animal Models
In animal studies, Dexlansoprazole was administered at a dosage of 6 mg/kg PO q12h . The study found that cats treated with Dexlansoprazole had more 24 h heartburn-free days and nights compared to the placebo medications .
Metabolic Pathways
Dexlansoprazole is well absorbed and extensively metabolized by oxidation, reduction, and conjugation to 13 identified metabolites . The main metabolites in extensive metabolizers (EMs) are 5-glucuronyloxy dexlansoprazole and 5-hydroxy dexlansoprazole (CYP2C19 mediated), whereas poor metabolizers (PMs) have greater amounts of dexlansoprazole sulfone (CYP3A mediated) .
Transport and Distribution
After administration, Dexlansoprazole is absorbed and distributed within the body. It is then extensively metabolized, with the metabolites being excreted in urine and feces . Recovery of radioactivity in urine and feces averaged 98% after 7 days (51% in urine and 48% in feces) post-14C dosing .
Subcellular Localization
As a proton pump inhibitor, Dexlansoprazole acts at the secretory surface of the gastric parietal cell . Here, it binds to the (H+, K+)-ATPase enzyme, inhibiting its function and thereby reducing the production of gastric acid .
準備方法
合成経路と反応条件
デクスランソプラゾールは、R-およびS-エナンチオマーのラセミ体であるランソプラゾールから合成されます。 合成には、キラルクロマトグラフィーまたはその他のエナンチオ選択的技術を用いて、ラセミ体からR-エナンチオマーを分離する工程が含まれます . このプロセスには、一般的に以下のような手順が含まれます。
ランソプラゾールの分割: ランソプラゾールのラセミ体は、キラルクロマトグラフィーを用いてR-およびS-エナンチオマーに分割されます。
精製: R-エナンチオマーであるデクスランソプラゾールは、その後、目的のエナンチオマー純度を得るために精製されます。
工業的生産方法
デクスランソプラゾールの工業的生産には、大規模なキラル分離技術が用いられます。 高性能液体クロマトグラフィー(HPLC)におけるキラル固定相の使用は、高いエナンチオマー純度を得るために一般的です . さらに、生産プロセスには、最終製品の一貫性と純度を保証するための厳格な品質管理措置が含まれます。
化学反応の分析
反応の種類
デクスランソプラゾールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: デクスランソプラゾールは、酸化されてスルホン誘導体を形成する可能性があります。
還元: 還元反応により、デクスランソプラゾールをそのスルフィド型に変換することができます。
置換: ピリジン環で求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
生成される主要な生成物
酸化: スルホン誘導体。
還元: スルフィド誘導体。
置換: さまざまな置換ピリジン誘導体。
類似化合物との比較
Similar Compounds
- Omeprazole
- Pantoprazole
- Esomeprazole
- Rabeprazole
Comparison
Dexlansoprazole is unique among proton pump inhibitors due to its dual delayed-release formulation, which provides extended acid suppression compared to other PPIs . While other PPIs like omeprazole and pantoprazole are effective in reducing stomach acid, dexlansoprazole’s formulation allows for more flexible dosing and improved control of nocturnal acid breakthrough .
特性
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.21mg/mL at pH7.0 | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dexlansoprazole inhibits the H/K ATPase enzyme, which is involved in the secretion of hydrochloric acid, hydrolyzing ATP and exchanging H+ ions from the cytoplasm for K+ ions in the secretory canaliculus, which results in HCl secretion into the gastric lumen. Dexlansoprazole inhibits this effect of H/K ATPase by demonstrating a high degree of activation in the acidic environment. After passing through the liver and reaching the gastric parietal cells activated by a meal, PPIs undergo protonation in the acidic pH environment, followed by conversion to sulphenamide which represents the active form of the drug. Sulphenamide inhibits the activity of the proton pump and hence the transport of hydrogen ions into the gastric lumen via covalent binding to the SH groups of the cysteine residues of H/K ATPase. The delivery technology of dexlansoprazole MR is designed to release the drug in two separate pH-dependent phases, the first in the proximal duodenum (25% of total drug dose) and the second (75% of total drug dose) in the more distal small intestine. Dexlansoprazole reduces both basal and stimulated gastric acid secretion. | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138530-94-6 | |
| Record name | (+)-Lansoprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138530-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 140ºC | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)










